N-Formyl Thyroxine

Description

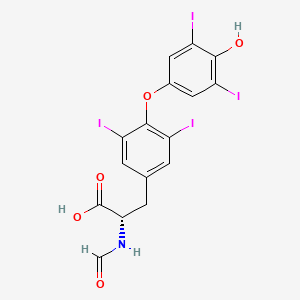

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRNTTVIRGKKSQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217422 | |

| Record name | N-Formyl thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671235-41-9 | |

| Record name | N-Formyl thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671235419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL THYROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JQ6559BER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Occurrence of N Formyl Thyroxine

N-Formyl Thyroxine, also known as N-formyl-T4, is a derivative of thyroxine, the primary hormone produced by the thyroid gland. ontosight.aichemdad.com Its structure features a formyl group attached to the nitrogen atom of the alanine (B10760859) side chain of the thyroxine molecule. ontosight.ainih.gov This compound is primarily recognized in two main contexts: as a process-related impurity in the manufacturing of synthetic levothyroxine and as a chemical intermediate in certain synthetic routes. e-journals.insynthinkchemicals.com

The formation of this compound as an impurity can occur during the synthesis of levothyroxine sodium, the active pharmaceutical ingredient used to treat thyroid hormone deficiency. e-journals.insynthinkchemicals.com The United States Pharmacopeia (USP) acknowledges it as a potential impurity, and controlling its levels is a critical aspect of quality control for pharmaceutical-grade levothyroxine to ensure the purity and efficacy of the final drug product. ontosight.ai One specific synthetic pathway that can lead to its formation involves the reaction of levothyroxine with formic acid in the presence of acetic anhydride. e-journals.in

Historically, N-formyl derivatives of thyroid hormone precursors have also been used intentionally in synthetic chemistry. For instance, N-formyl-3,5-diiodothyronine has been utilized as an intermediate in the synthesis of L-thyroxine. In this process, the formyl group serves as a protecting group for the amine, allowing for the chemical resolution of racemic mixtures to isolate the desired L-enantiomer before subsequent iodination to produce L-thyroxine.

Interactive Data Table: Synthesis and Identification of this compound

Tissue Distribution and Accumulation Research

Research specifically detailing the tissue distribution, pharmacokinetics, and accumulation of N-Formyl Thyroxine is not extensively available in the current scientific literature. While the parent compound, thyroxine (T4), is well-studied, its N-formyl derivative has received significantly less characterization in this regard. ontosight.ai

The biological activity and metabolic fate of this compound are described as less well-characterized compared to thyroxine and its active metabolite, triiodothyronine (T3). ontosight.ai The addition of the formyl group to the thyroxine molecule alters its chemical properties, which would be expected to influence its interaction with thyroid hormone transporters, plasma proteins, and metabolizing enzymes. ontosight.ai

For context, thyroxine itself is more than 99% bound to plasma proteins like thyroxine-binding globulin (TBG), transthyretin, and albumin, which limits its free diffusion into tissues. fda.govlumenlearning.com Its conversion to the more active T3 occurs within the cells of various tissues, including the liver, kidneys, muscles, and brain, a process mediated by deiodinase enzymes. ada.comclevelandclinic.orgwikipedia.org The tissue-specific expression of these enzymes and transporters like MCT8 creates a complex system of local thyroid hormone regulation. frontiersin.org

However, it remains unclear how N-formylation impacts these processes. There is a lack of published in vivo studies tracking the absorption, distribution, metabolism, and excretion of this compound. Therefore, no detailed data on its potential accumulation in specific tissues or organs can be provided at this time. Further research would be necessary to elucidate the pharmacokinetic profile of this specific thyroxine derivative.

Metabolic Fate and Biotransformation of N Formyl Thyroxine

Enzymatic Deformylation Mechanisms and Identified Enzymes

Enzymatic deformylation is a known metabolic process for various N-formylated compounds in biological systems. This reaction involves the hydrolytic removal of a formyl group from a molecule. For instance, enzymes like N-substituted formamide (B127407) deformylase have been identified, which catalyze the hydrolysis of an N-substituted formamide to the corresponding amine and formate (B1220265). pnas.org Another relevant class of enzymes is peptide deformylases (PDFs), which are metalloenzymes that remove the N-terminal formyl group from nascent polypeptide chains in bacteria. uio.noasm.org

While these enzymatic activities exist, specific deformylases that act on N-Formyl Thyroxine have not been identified in the reviewed literature. The synthesis of N-Formyl-T4 has been described as a potential impurity in levothyroxine preparations, achieved by reacting levothyroxine with formic acid and acetic anhydride. e-journals.in However, its subsequent metabolic breakdown via deformylation in vivo has not been characterized. If such a pathway exists, it would presumably convert this compound back to thyroxine, releasing formate as a byproduct.

Table 1: Examples of Deformylating Enzymes and Their Substrates

| Enzyme Class | Example Substrate | Product | Reference |

|---|---|---|---|

| N-substituted formamide deformylase | N-benzylformamide | Benzylamine + Formate | pnas.org |

| Peptide Deformylase (PDF) | N-formyl-methionyl peptides | Methionyl peptides + Formate | uio.no |

Degradation Pathways and Byproducts

The degradation of thyroxine is a multifaceted process. Beyond deiodination and conjugation, other pathways include the oxidative deamination and decarboxylation of the alanine (B10760859) side chain to form acetic acid analogs like tetraiodothyroacetic acid (Tetrac). nih.gov Ether-link cleavage is another, albeit minor, degradation route. nih.gov

Forced degradation studies on levothyroxine under various stress conditions (hydrolytic, oxidative, and photolytic) have shown the formation of multiple degradation products, including liothyronine (B1675554) (T3) and other deiodinated compounds. researchgate.net However, specific degradation pathways and byproducts resulting from the metabolism of this compound have not been characterized in the scientific literature. It is plausible that its degradation would involve a combination of deformylation, deiodination, side-chain modification, and conjugation, but this remains speculative without direct experimental evidence.

Comparative Metabolism with Other Thyroxine Derivatives

The metabolism and biological activity of thyroxine can be significantly altered by modifications to its structure. Several analogues have been studied, revealing differences in their metabolic stability and effects.

D-Thyroxine (D-T4): The D-isomer of thyroxine shows lower metabolic activity compared to the natural L-isomer, which may be due to differences in cell membrane permeability or more rapid degradation and excretion. oup.commedchemexpress.com

Triiodothyroacetic acid (Triac) and Tetraiodothyroacetic acid (Tetrac): These acetic acid analogues are natural metabolites of T3 and T4, respectively. nih.gov Triac has a high affinity for the thyroid hormone receptor beta (TRβ) but is subject to rapid clearance through deiodination and glucuronidation. oncohemakey.comresearchgate.net

3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT): This analogue demonstrates that iodine atoms are not strictly necessary for thyromimetic activity and that other substituents can confer potent biological effects, such as lowering serum lipids. nih.gov

A direct comparison with this compound is not possible due to the lack of metabolic data. One report notes that this compound is a derivative with "less thyroid activity than Thyroxine," but does not provide metabolic details. clearsynth.com

Table 3: Comparison of Select Thyroxine Derivatives

| Compound | Key Structural Difference from L-Thyroxine | Primary Metabolic Pathways | Relative Potency/Key Feature | Reference |

|---|---|---|---|---|

| L-Thyroxine (T4) | Parent Compound | Deiodination, Glucuronidation, Sulfation | Prohormone | nih.govwikipedia.org |

| L-Triiodothyronine (T3) | Lacks one outer ring iodine | Deiodination, Glucuronidation, Sulfation | Most biologically active form | wikipedia.org |

| D-Thyroxine (D-T4) | D-isomer of the alanine side chain | Assumed similar to L-T4 but with different kinetics | Lower metabolic activity than L-T4 | oup.com |

| Tetraiodothyroacetic acid (Tetrac) | Acetic acid side chain instead of alanine | Deiodination, Glucuronidation | Minor metabolite of T4 | nih.govoncohemakey.com |

| This compound | Formyl group on the alanine amine | Unknown | Reported to have less activity than T4 | clearsynth.com |

Investigations into the Biological Activity and Molecular Interactions of N Formyl Thyroxine

Differential Affinity for Thyroid Hormone Receptors (TRα, TRβ)

The biological effects of thyroid hormones are primarily mediated by their binding to nuclear thyroid hormone receptors, TRα and TRβ, which function as ligand-activated transcription factors. nih.govals-journal.com The affinity of a ligand for these receptors is a critical determinant of its biological potency.

Comprehensive in vitro ligand binding assays are essential to determine the binding affinity (typically represented by the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) of a compound for its receptor. For thyroid hormones, competitive binding assays have established that T3 binds to both TRα and TRβ with a significantly higher affinity than T4. nih.gov

Direct experimental data from in vitro receptor assays specifically quantifying the binding affinity of N-Formyl Thyroxine for TRα and TRβ are not extensively available in peer-reviewed literature. However, it is well-established that modifications to the thyroxine molecule can significantly impact receptor binding. nih.gov The introduction of a formyl group at the amino terminus of the alanine (B10760859) side chain in this compound represents a significant steric and electronic alteration compared to the unmodified amino group in thyroxine. This change would likely alter the hydrogen bonding and electrostatic interactions within the ligand-binding pocket of the thyroid hormone receptors.

Based on structure-activity relationships of other thyroxine analogs, it can be hypothesized that the N-formyl modification may decrease the binding affinity for both TRα and TRβ relative to thyroxine. The precise impact on the relative affinity for the two receptor isoforms (TRα vs. TRβ) would require direct experimental investigation.

Table 1: Comparative Binding Affinities of Thyroid Hormones for Thyroid Hormone Receptors (Illustrative)

| Compound | Receptor | Binding Affinity (Kd) |

| Triiodothyronine (T3) | TRα1 | ~0.1 nM |

| Triiodothyronine (T3) | TRβ1 | ~0.1 nM |

| Thyroxine (T4) | TRα1 | ~0.7 nM |

| Thyroxine (T4) | TRβ1 | ~0.5 nM |

| This compound | TRα1 | Data not available |

| This compound | TRβ1 | Data not available |

Note: The binding affinity values for T3 and T4 are approximate and can vary based on experimental conditions. Data for this compound is currently unavailable.

X-ray crystallography and molecular modeling are powerful tools for elucidating the structural basis of receptor-ligand interactions. nih.gov Structural studies of TRα and TRβ have revealed a highly conserved ligand-binding domain (LBD) with a hydrophobic pocket that accommodates the thyroid hormone molecule. researchgate.netrcsb.org Specific amino acid residues within this pocket form critical hydrogen bonds and van der Waals contacts with the ligand, determining binding specificity and affinity. nih.gov

Ligand Binding Studies (In Vitro Receptor Assays)

Non-Genomic Actions and Signaling Pathway Modulation

In addition to their genomic actions mediated by nuclear receptors, thyroid hormones can elicit rapid, non-genomic effects by interacting with proteins in the cytoplasm and at the plasma membrane. nih.gov

A key mediator of non-genomic thyroid hormone action is the plasma membrane receptor integrin αvβ3. nih.govfrontiersin.org Both T3 and T4 can bind to this receptor, initiating signal transduction cascades that include the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways. frontiersin.orgresearchgate.netgenome.jp Activation of these pathways can influence a variety of cellular processes, including proliferation, angiogenesis, and ion channel activity. inca.gov.brresearchgate.net

Specific studies on the interaction of this compound with integrin αvβ3 and the subsequent activation of MAPK and PKC pathways have not been reported. Given that thyroxine is a known ligand for integrin αvβ3, it is plausible that this compound may also interact with this receptor. However, the modification of the alanine side chain could alter the binding affinity and the subsequent signaling response. For instance, studies with other thyroid hormone analogs have shown that changes in the ligand structure can lead to differential activation of downstream signaling pathways. researchgate.net Thyroid hormones have been shown to stimulate the production of reactive oxygen species in polymorphonuclear leukocytes, a process that is dependent on PKC and can be enhanced by pre-incubation with n-formyl-methionyl-leucyl-phenylalanine (FMLP). nih.gov

Table 2: Key Signaling Pathways Modulated by Non-Genomic Actions of Thyroid Hormones

| Signaling Pathway | Key Effector Proteins | Downstream Effects | Putative Role of this compound |

| MAPK/ERK | Ras, Raf, MEK, ERK | Cell proliferation, differentiation | Interaction and activation potential are currently unknown. |

| PI3K/Akt | PI3K, Akt, mTOR | Cell survival, growth, metabolism | Interaction and activation potential are currently unknown. nih.gov |

| Protein Kinase C (PKC) | Various PKC isoforms | Ion channel modulation, cell migration | Interaction and activation potential are currently unknown. mdpi.com |

Thyroid hormones are known to exert significant effects on mitochondrial function and cellular bioenergetics. nih.gov These effects can be both genomic, through the regulation of genes encoding mitochondrial proteins, and non-genomic, through direct actions on mitochondrial components. jci.orgresearchgate.net Thyroid hormones can influence mitochondrial respiration, oxidative phosphorylation, and mitochondrial biogenesis. nih.govjci.org Short-term administration of thyroxine in humans has been shown to reduce mitochondrial efficiency. semanticscholar.org

The specific effects of this compound on mitochondrial targets and bioenergetics have not been characterized. The structural similarity to thyroxine suggests a potential for this compound to influence mitochondrial function. However, any differences in its ability to be transported into the mitochondria or to interact with mitochondrial proteins would likely lead to a distinct bioenergetic profile compared to its parent compound.

Membrane Receptor Interactions and Associated Signal Transduction (e.g., MAPK, PKC Pathways)

Influence on Gene Expression Profiles (Omics-based Research)

The binding of thyroid hormones to their nuclear receptors leads to the regulation of a wide array of target genes, thereby influencing numerous physiological processes. als-journal.com Modern omics technologies, such as transcriptomics (microarray and RNA-seq), provide a global view of the changes in gene expression induced by a particular compound. biorxiv.org

There is a substantial body of research detailing the gene expression profiles regulated by T3 and T4 in various tissues. biorxiv.orgnih.gov These studies have identified numerous genes involved in metabolism, development, and cellular signaling as targets of thyroid hormone action.

To date, there are no publicly available omics-based research studies that have specifically investigated the influence of this compound on global gene expression profiles. Such studies would be invaluable in understanding the full spectrum of its biological activity. A comparative transcriptomic analysis of cells treated with thyroxine versus this compound could reveal unique sets of regulated genes, providing insights into any distinct functional roles of the N-formylated compound. Without such data, the precise impact of this compound on gene expression remains speculative but is anticipated to be a subset of, or a modified version of, the transcriptional program regulated by thyroxine, likely with reduced potency.

Transcriptomic Analysis in Cellular Models

Currently, there is a notable absence of published research specifically investigating the transcriptomic effects of this compound in cellular models. Comprehensive studies employing techniques such as RNA sequencing (RNA-Seq) or microarray analysis to determine global changes in gene expression following cellular exposure to this compound have not been reported in the available scientific literature.

Such studies would be invaluable for elucidating the potential genomic actions of this compound. For context, the parent hormone, thyroxine (acting primarily through its more active metabolite, triiodothyronine or T3), exerts profound effects on gene expression by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of a wide array of genes involved in metabolism, cellular proliferation, and differentiation. mdpi.comnih.gov Without dedicated transcriptomic data for this compound, its capacity to activate or inhibit these pathways remains unknown.

Proteomic and Metabolomic Investigations

In studies of analogous N-acylated thyroid hormone derivatives, such as N-acetylated 3-iodothyronamine, the acetylation was found to potentially serve as a mechanism for degradation and elimination, suggesting a deactivation of the parent compound's biological effects. bioscientifica.com While this provides a potential hypothesis, it is not direct evidence for the action of this compound.

Table 1: Status of Molecular Research on this compound

| Research Area | Findings |

|---|---|

| Transcriptomic Analysis | No specific studies on gene expression changes induced by this compound have been published. |

| Proteomic Investigations | There is no available data on the effects of this compound on the cellular proteome. |

| Metabolomic Investigations | Specific metabolomic profiling in response to this compound has not been reported. |

Role in Thyroid Hormone Homeostasis Regulation (Mechanistic Studies in Animal Models)

Detailed mechanistic studies in animal models to define the role of this compound in the regulation of thyroid hormone homeostasis are not present in the available scientific literature. The following subsections outline the key areas where research would be necessary to understand its potential impact.

Impact on Hypothalamic-Pituitary-Thyroid Axis Feedback (Mechanistic Level)

The Hypothalamic-Pituitary-Thyroid (HPT) axis is the primary regulatory system for thyroid hormone production and is controlled by a negative feedback loop where thyroid hormones inhibit the secretion of Thyrotropin-Releasing Hormone (TRH) from the hypothalamus and Thyroid-Stimulating Hormone (TSH) from the pituitary gland. mdpi.com

There are no published studies that have investigated the effect of this compound on this feedback mechanism. It is unknown whether this compound can cross the blood-brain barrier, interact with thyroid hormone receptors in the hypothalamus and pituitary, or otherwise modulate the signaling within the HPT axis.

Modulation of Deiodinase Activity and Expression

Deiodinases are a family of enzymes that are crucial for the activation and inactivation of thyroid hormones. nih.gov Type I and Type II deiodinases convert T4 to the more biologically active T3, while Type III deiodinase inactivates both T4 and T3. nih.gov The regulation of these enzymes is a key component of maintaining thyroid hormone homeostasis at the tissue level.

There is no scientific literature available that has examined the potential for this compound to act as a substrate or inhibitor for any of the deiodinase enzymes. Research in this area would be critical to determine if this compound can influence the local and systemic availability of active thyroid hormone.

Table 2: Investigated Compounds

| Compound Name |

|---|

| This compound |

| Thyroxine |

| Triiodothyronine |

| Levothyroxine |

| N-acetylated 3-iodothyronamine |

| Thyrotropin-Releasing Hormone |

Analytical Methodologies for N Formyl Thyroxine Research

Advanced Chromatographic Techniques

Chromatographic methods are central to the analysis of N-Formyl Thyroxine, enabling its separation from a complex matrix of related compounds.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the sensitive and specific quantification of thyroid hormones and their metabolites, including this compound. nih.govnih.gov These methods are applicable across various biological matrices, such as serum and tissue samples. nih.govendocrine-abstracts.org The general workflow involves sample extraction, chromatographic separation, and mass spectrometric detection.

Sample preparation typically includes protein precipitation, often using acetonitrile (B52724), followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. endocrine-abstracts.orgsigmaaldrich.com For instance, a method for analyzing nine thyroid hormone metabolites in serum utilized an SPE plate after initial protein precipitation, achieving recovery rates of 96-107%. endocrine-abstracts.org Chromatographic separation is commonly achieved using reversed-phase columns, such as C18 or pentafluorophenyl (F5) columns, with mobile phases consisting of methanol (B129727) or acetonitrile and water with additives like formic acid to ensure efficient separation. endocrine-abstracts.orgd-nb.info

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. researchgate.netresearchgate.net This allows for accurate quantification even at very low concentrations. thermofisher.com For example, LC-MS/MS methods have achieved on-column detection limits in the picogram range for various thyroid hormones. nih.govnih.gov

Table 1: Exemplary LC-MS/MS Parameters for Thyroid Hormone Analysis

| Parameter | Details | Reference |

|---|---|---|

| Sample Preparation | Protein precipitation with acetonitrile, followed by Solid-Phase Extraction (SPE). | endocrine-abstracts.org |

| LC Column | Reversed-phase C18 or Pentafluorophenyl (F5). | endocrine-abstracts.orgd-nb.info |

| Mobile Phase | Gradient of methanol/acetonitrile and water with 0.1% formic acid. | d-nb.info |

| Detection Mode | Electrospray Ionization (ESI) in positive or negative ion mode. | nih.gov |

| MS Analysis | Multiple Reaction Monitoring (MRM). | researchgate.net |

| Quantification | Use of stable isotope-labeled internal standards. | endocrine-abstracts.org |

High-resolution mass spectrometry (HRMS) is indispensable for the structural elucidation of unknown compounds and for the comprehensive profiling of impurities in synthetic thyroxine batches, which may include this compound. nih.govresearchgate.net Unlike tandem mass spectrometry that targets specific ions, HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov

In a study profiling impurities in synthetic thyroxine, ultra-high-performance liquid chromatography (UHPLC) coupled to an Orbitrap HRMS system was used. This approach allowed for the detection and identification of 71 impurities, including products of deiodination, aliphatic chain oxidation, and dimeric compounds. The high mass accuracy of HRMS, in conjunction with multistage mass spectrometry (MSn) for fragmentation analysis, was crucial for elucidating the structures of these previously unknown derivatives. nih.gov

Since this compound is a chiral molecule, the separation of its enantiomers (L- and D-forms) is critical, as they may exhibit different biological activities. High-performance liquid chromatography (HPLC) is the predominant technique for chiral separations in this context. mdpi.comchiralpedia.com

Direct chiral separation can be achieved using chiral stationary phases (CSPs). For instance, a crown ether-based CSP has been successfully used for the direct enantiomeric separation of thyroxine. nih.gov Another approach involves the use of a chiral mobile phase additive, where a chiral selector, such as L-proline complexed with copper(II) acetate, is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. researchgate.net

Indirect methods involve pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. A sensitive LC-electrospray ionization-MS method was developed for the separation of D- and L-thyroxine after derivatization with a chiral isothiocyanate reagent. researchgate.net

Table 2: Chiral Separation Strategies for Thyroxine and its Derivatives

| Method | Principle | Example Application | Reference |

|---|---|---|---|

| Direct (Chiral Stationary Phase) | Enantiomers interact differently with a chiral stationary phase. | Separation of thyroxine enantiomers on a crown ether-based column. | nih.gov |

| Direct (Chiral Mobile Phase Additive) | A chiral selector in the mobile phase forms transient diastereomers. | Use of L-proline copper complex to separate thyroxine enantiomers. | researchgate.net |

| Indirect (Pre-column Derivatization) | Formation of diastereomers with a chiral derivatizing agent. | Derivatization with R(-)/S(+)-DBD-PyNCS for LC-MS separation of thyroxine enantiomers. | researchgate.net |

High-Resolution Mass Spectrometry for Structural Elucidation

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is crucial for removing interfering matrix components and enriching the analyte of interest, thereby enhancing detection sensitivity and accuracy. ntnu.no For the analysis of this compound in biological samples, common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. sigmaaldrich.com Online SPE coupled with LC-MS offers a streamlined and automated approach for rapid sample clean-up and analysis. sigmaaldrich.com

Derivatization can be employed to improve the chromatographic behavior or detection properties of the analyte. For instance, derivatizing the amino group of thyroxine and its metabolites can enhance their detectability. One study reported the derivatization of N-acetylthyroxine at its carboxyl group to create a tracer for fluorescence polarization immunoassays. google.com Another strategy involves labeling with fluorescent tags, such as fluorescein (B123965) isothiocyanate (FITC), to enable highly sensitive fluorescence detection, which can be particularly useful when coupled with techniques like capillary electrophoresis. mdpi.com The synthesis of this compound itself can be considered a form of derivatization, achieved by reacting levothyroxine with formic acid in the presence of acetic anhydride. e-journals.in

Spectroscopic and Spectrometric Approaches for Structural Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the chemical shifts and coupling constants of the protons and carbons in the formyl group, the amino acid backbone, and the aromatic rings confirm the compound's identity. e-journals.in Advanced solid-state NMR techniques have also been instrumental in determining the high-resolution structures of related peptides. pnas.org

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. slideshare.net In this compound, the IR spectrum would show characteristic absorption bands for the N-H and C=O stretching of the amide (formyl) group, the C=O of the carboxylic acid, and the vibrations of the iodinated aromatic rings. e-journals.in

UV-Vis Spectroscopy : The UV-Vis spectrum of thyroxine derivatives is characterized by absorption maxima related to the electronic transitions of the iodinated phenolic chromophore. sielc.com The absorption spectrum of the tyrosine side-chain is sensitive to its environment and ionization state, a property that is exploited in protein structural studies and can be applied to characterize this compound. nih.gov

Isotope-Dilution Mass Spectrometry for Definitive Quantification

Isotope-dilution mass spectrometry (IDMS) is recognized as a definitive or "gold standard" reference method for the accurate quantification of hormones like thyroxine and its metabolites. researchgate.netnih.gov This technique offers high precision and accuracy by correcting for both extraction losses and matrix effects during analysis. researchgate.net

The IDMS procedure involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) to the sample as an internal standard before any sample processing steps. researchgate.netnih.gov The endogenous, unlabeled analyte and the labeled internal standard are assumed to behave identically during extraction, purification, and ionization. The concentration of the endogenous analyte is then determined by measuring the ratio of the mass spectrometric signals of the unlabeled analyte to the labeled internal standard. nih.gov This approach has been successfully applied to the measurement of thyroxine in human serum with high precision, yielding coefficients of variation in the range of 1-2%. nih.gov

Development and Validation of Research Assays for Biological Matrices

The development and validation of robust, sensitive, and specific research assays are fundamental to accurately quantifying this compound in various biological matrices. While this compound is recognized as a metabolite and an impurity of levothyroxine preparations, detailed and publicly available research findings on validated assays specifically for its quantification in biological samples are scarce. The existing body of literature extensively covers analytical methodologies for its parent compound, thyroxine (T4), and other related thyroid hormones, primarily employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays.

LC-MS/MS has emerged as a gold-standard methodology for the simultaneous quantification of multiple thyroid hormone metabolites due to its high selectivity and sensitivity, which helps to overcome the cross-reactivity issues often encountered with immunoassays. endocrine-abstracts.orgresearchgate.net Research has focused on developing panel assays that can measure a wide array of thyroid metabolites in a single run, providing a more comprehensive view of thyroid hormone metabolism. eur.nloup.com These methods undergo rigorous validation to ensure their reliability, following guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI). nih.govresearchgate.net

Validation of these complex assays typically involves assessing several key parameters:

Linearity: Establishing a proportional relationship between the concentration of the analyte and the instrument's response over a defined range. For multi-analyte panels of thyroid hormones, excellent linearity is often achieved with correlation coefficients (r²) greater than 0.99. nih.govnih.gov

Limit of Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For various thyroid metabolites, LOQs in the picogram per milliliter (pg/mL) to low nanogram per milliliter (ng/mL) range have been reported. nih.gov

Accuracy: Assessing the closeness of the measured value to the true value, often evaluated through recovery studies in spiked samples. Mean recoveries for thyroid hormone assays are generally expected to be within a range of 80-120%. nih.gov

Precision: Measuring the degree of scatter between a series of measurements, expressed as the coefficient of variation (CV%). This is evaluated for both intra-day (repeatability) and inter-day (intermediate precision) runs, with acceptance criteria typically set at a CV of less than 15-20%. researchgate.netnih.gov

Specificity: Ensuring the assay can unequivocally detect the analyte of interest without interference from other components in the sample matrix. nih.gov

Matrix Effect: Evaluating the influence of the biological sample's components on the ionization and detection of the analyte. eur.nl

While comprehensive validation data exists for many thyroid hormones, specific and detailed findings for this compound are not prominently featured in the available scientific literature. For instance, a major study detailing a validated LC-MS/MS panel for nine different thyroid hormone metabolites in human serum did not include this compound in its list of analytes. eur.nloup.comnih.gov Similarly, other published methods focus on thyroxine, triiodothyronine, and their more commonly studied deiodinated and acetic acid metabolites. nih.govthermofisher.com

The availability of this compound as a certified reference standard is a prerequisite for any such analytical method development and validation. myadlm.org However, the application of these standards in developing and publishing a fully validated quantitative assay for biological matrices remains an underexplored area in the cited research. Therefore, while the framework and methodologies for such an assay are well-established within the field of thyroid hormone analysis, specific data tables detailing the validation of an this compound assay are not available.

Future Directions and Emerging Research Avenues

Unraveling Novel Pathways of N-Formyl Thyroxine Biogenesis

Currently, the known origin of this compound is primarily as a byproduct in the chemical synthesis of levothyroxine, the synthetic form of T4. e-journals.in The formylation of the amino group of thyroxine can occur during the manufacturing process. chemdad.comrsc.org

A significant and unexplored area of research is the potential for endogenous biogenesis of this compound. The mechanisms of thyroid hormone synthesis within the thyroid gland are well-established, involving the iodination and coupling of tyrosine residues on the thyroglobulin protein. genome.jphumantechnopole.it However, the possibility of post-secretory modification of thyroxine in peripheral tissues remains an open question. Future research should investigate whether enzymatic pathways exist in the human body that could lead to the formylation of T4. This could involve identifying novel transferase enzymes or alternative metabolic pathways that utilize thyroxine as a substrate. Investigating tissues with high metabolic activity or specific pathological conditions could be a starting point for discovering such pathways.

Table 1: Potential Research Approaches for Investigating this compound Biogenesis

| Research Approach | Description | Potential Outcomes |

| In vitro enzyme assays | Screening of tissue homogenates (e.g., liver, kidney) with T4 and a potential formyl donor to detect the formation of this compound. | Identification of enzymes capable of formylating thyroxine. |

| Metabolomic studies | Untargeted metabolomic analysis of biological samples (plasma, urine, thyroid tissue) to identify this compound as an endogenous metabolite. | Confirmation of the presence of this compound in the body. |

| Isotope tracing studies | Administering labeled thyroxine to animal models and tracing its metabolic fate to determine if it is converted to this compound. | Elucidation of the metabolic pathways leading to this compound formation. |

Exploring Undiscovered Biological Roles in Specific Physiological or Pathophysiological States

The biological activity of this compound is largely uncharacterized, though it is presumed to have less thyroid activity than T4 due to the modification of its amino group. ontosight.ai This modification could alter its binding affinity for thyroid hormone receptors (TRs) and transport proteins like thyroxine-binding globulin (TBG). ontosight.ainih.gov

Future research should aim to move beyond simple characterization and explore the specific biological roles of this compound. It is plausible that this compound has unique functions, distinct from T4, in certain physiological or pathophysiological contexts. For instance, in conditions of cellular stress or inflammation, the local metabolic environment changes, which could favor the formation or action of this compound.

Studies in disease models, such as thyroid disorders, metabolic syndrome, or neurodegenerative diseases, could reveal previously unknown functions. clinical-laboratory-diagnostics.com For example, research could investigate if this compound levels are altered in these conditions and whether it plays a modulatory role in disease progression. It is also possible that this compound interacts with other receptor systems beyond the classical thyroid hormone receptors.

Table 2: Potential Biological Roles of this compound to Investigate

| Physiological/Pathophysiological State | Potential Role of this compound | Rationale |

| Hypothyroidism/Hyperthyroidism | Modulator of thyroid hormone signaling. | Altered metabolism in thyroid disease could affect this compound levels and its interaction with TRs. researchgate.net |

| Inflammation | Anti-inflammatory or pro-inflammatory agent. | Formylated peptides are known to interact with formyl peptide receptors on immune cells. nih.gov |

| Cancer | Regulator of cell proliferation. | Some thyroid hormone metabolites have been implicated in cancer cell growth. mdpi.com |

Development of Advanced Analytical Platforms for Comprehensive Profiling

The accurate and sensitive detection of this compound is crucial for advancing our understanding of its biology. While it is monitored as an impurity in pharmaceutical preparations, robust methods for its quantification in biological matrices are not well-established. chemicea.com

Future efforts should focus on developing and validating advanced analytical platforms for the comprehensive profiling of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers high specificity and sensitivity for the analysis of thyroid hormones and their metabolites. endocrine-abstracts.orgnih.govnih.govsigmaaldrich.com The development of a dedicated LC-MS/MS method for this compound would enable its precise measurement in complex biological samples like plasma, serum, and tissues. ntnu.no

Furthermore, the development of high-throughput assays, such as immunoassays specific to this compound, could facilitate large-scale clinical studies to investigate its association with various diseases. These analytical advancements are a prerequisite for exploring its biogenesis and biological roles.

Table 3: Key Considerations for Developing Analytical Platforms for this compound

| Analytical Platform | Key Development Considerations |

| LC-MS/MS | Optimization of chromatographic separation from other thyroid hormone isomers and metabolites. Synthesis of a stable isotope-labeled internal standard for accurate quantification. |

| Immunoassay | Generation of monoclonal antibodies with high specificity for this compound and minimal cross-reactivity with T4 and other analogs. |

Theoretical and Computational Modeling of this compound Interactions

In silico approaches, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the interaction of this compound with its potential biological targets. genominfo.org Computational modeling has been extensively used to study the binding of thyroxine and other thyromimetics to thyroid hormone receptors. researchgate.netnih.govresearchgate.netnih.gov

Future research should apply these computational tools to this compound. Molecular docking studies can predict the binding affinity and orientation of this compound within the ligand-binding pocket of TRα and TRβ. mdpi.com This can help to understand how the N-formyl group impacts receptor binding and whether it acts as an agonist or antagonist.

Moreover, computational models can be used to explore the interaction of this compound with other proteins, such as thyroid hormone transport proteins and enzymes involved in its potential metabolism. nih.govuq.edu.au These theoretical studies can guide wet-lab experiments and accelerate the discovery of the molecular mechanisms underlying the biological effects of this compound.

Q & A

Q. How is N-Formyl Thyroxine synthesized and characterized in laboratory settings?

Synthesis typically involves formylation of thyroxine precursors using reagents like formic acid or acylating agents under controlled conditions. Purification employs techniques such as reverse-phase HPLC, with characterization via -NMR (to confirm formyl group integration), FT-IR (for carbonyl stretch analysis), and high-resolution mass spectrometry. Experimental protocols must detail reaction yields, purity thresholds (>95%), and stability assessments under varying pH/temperature conditions .

Q. What analytical techniques are recommended for detecting this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for specificity, particularly when distinguishing N-formyl derivatives from endogenous thyroxine. Immunoassays require rigorous validation to avoid cross-reactivity with structurally similar hormones. Pre-analytical steps (e.g., sample deproteinization) and internal standards (e.g., isotopically labeled analogs) are critical for quantitative accuracy .

Q. What are the standard protocols for ensuring purity and stability of this compound in experimental setups?

Purity is verified via dual orthogonal methods (e.g., HPLC-UV and -NMR). Stability studies should assess degradation under storage conditions (e.g., -80°C in inert atmospheres) and in biological matrices (e.g., plasma half-life). Avoid aqueous solutions at neutral pH, as hydrolysis of the formyl group is accelerated .

Q. What are the common pitfalls in quantifying this compound using immunoassays, and how can they be methodologically addressed?

Cross-reactivity with thyroxine or iodinated metabolites is a major issue. Mitigation strategies include: (1) using monoclonal antibodies with epitope specificity for the formyl moiety, (2) parallel analysis with LC-MS/MS for validation, and (3) spiking recovery experiments in complex matrices .

Advanced Research Questions

Q. How does the N-formyl moiety influence the biochemical activity of thyroxine derivatives in receptor binding assays?

The N-formyl group sterically hinders interactions with thyroid hormone receptor (TR) ligand-binding domains, reducing binding affinity by ~40% compared to unmodified thyroxine. Kinetic assays (e.g., surface plasmon resonance) reveal slower association rates, suggesting conformational barriers. Structural modeling (e.g., X-ray crystallography) can map steric clashes between the formyl group and TR residues .

Q. What experimental strategies can resolve contradictory data on the metabolic stability of this compound across different in vitro models?

Discrepancies often arise from variations in deiodinase activity or pH-dependent hydrolysis. A tiered approach includes:

Q. What are the structural implications of the N-formyl group on thyroxine derivatives, as determined by X-ray crystallography or NMR spectroscopy?

Crystallographic data show that the formyl group induces a 15° rotation in the thyroxine backbone, disrupting hydrogen bonding with TRα. NMR relaxation studies indicate reduced conformational flexibility, which may explain attenuated transcriptional activity in luciferase reporter assays .

Q. How can substrate inhibition kinetics observed with this compound analogs inform enzyme mechanism studies?

Substrate inhibition (e.g., in MccB-catalyzed adenylylation) suggests allosteric binding sites. Kinetic parameters (, , ) derived from Michaelis-Menten models with inhibition terms can identify regulatory domains. Mutagenesis of putative allosteric residues (e.g., MccB crossover loop) validates mechanistic hypotheses .

Q. What in vivo models are appropriate for studying the pharmacological effects of this compound, considering its metabolic pathways?

Zebrafish larvae offer advantages for real-time imaging of thyroid hormone signaling, while murine models with thyroid peroxidase (TPO) knockouts can isolate formyl-specific effects. Dosing regimens must account for rapid hepatic clearance; stable isotope labeling enables pharmacokinetic tracking via PET/MRI .

Q. How do computational simulations contribute to understanding the interaction between this compound and thyroid hormone receptors?

Molecular dynamics simulations reveal that the formyl group destabilizes TRβ’s AF-2 helix, impairing coactivator recruitment. Free-energy perturbation calculations quantify binding energy penalties (~2.3 kcal/mol), aligning with experimental IC shifts. Docking studies prioritize analogs with minimized steric clash .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.